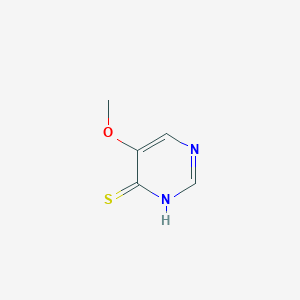

5-Methoxypyrimidine-4(3H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-8-4-2-6-3-7-5(4)9/h2-3H,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMXZGRCBYKQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663941 | |

| Record name | 5-Methoxypyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51793-91-0 | |

| Record name | 5-Methoxypyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Tautomeric Equilibrium of 5-Methoxypyrimidine-4(3H)-thione

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 5-methoxypyrimidine-4(3H)-thione , a critical pharmacophore in the development of thiated nucleoside analogs and tubulin polymerization inhibitors.

While the pyrimidine scaffold is ubiquitous in medicinal chemistry, the introduction of a 5-methoxy group combined with a 4-thione moiety introduces unique electronic and steric factors that govern the thione-thiol equilibrium (

This guide moves beyond basic definitions to provide actionable protocols for synthesis, characterization, and solvent-dependent analysis, grounded in physical organic chemistry and validated experimental workflows.

Part 1: Theoretical Framework & Mechanistic Insights

The Thione-Thiol Tautomeric Landscape

The core equilibrium exists between the 4(3H)-thione (lactam-like) and the 4-thiol (lactim-like) forms. Unlike their oxygen counterparts (uracils), which overwhelmingly favor the keto form, thionucleobases exhibit a more complex landscape due to the weaker

However, for 5-methoxypyrimidine-4(3H)-thione, the thione form is thermodynamically dominant in the solid state and polar solutions.

Key Driving Forces:

-

Bond Energy vs. Aromaticity: The C=S bond (

) is significantly weaker than the C=N bond required for the thiol form. However, the thiol form restores full aromaticity to the pyrimidine ring. -

Solvation: The thione form possesses a larger dipole moment due to the charge separation resonance contributor (

). Polar solvents (DMSO, Water) stabilize this charge separation, locking the molecule in the thione state. -

The 5-Methoxy Effect: The methoxy group at C5 is an electron-donating group (EDG). Through resonance (+R effect), it increases electron density into the ring. This donation stabilizes the N3-H bond, making it less acidic (

shift) and further disfavoring the transition to the thiol form compared to unsubstituted pyrimidine-4-thione.

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the influence of environmental factors.

Figure 1: The tautomeric equilibrium of 5-methoxypyrimidine-4-thione. The thione form is stabilized by polar solvents and the electron-donating 5-OMe group.

Part 2: Analytical Characterization Strategy

Distinguishing the thione from the thiol requires a multi-modal approach. Relying on a single method (e.g., UV-Vis) can be misleading due to solvatochromic effects.

Comparative Analytical Markers

| Method | Thione Form (Major) | Thiol Form (Minor/Trace) | Mechanistic Note |

| Absence of NH; Appearance of SH (often exchanged) | The N3-H proton is highly deshielded due to anisotropy of C=S. | ||

| C=S carbon is significantly downfield compared to C-S(aromatic). | |||

| IR Spectroscopy | S-H stretch is the definitive "smoking gun" for the thiol form but is often weak. | ||

| UV-Vis | Thione | ||

| X-Ray | C4-S bond length ~1.67 Å | C4-S bond length ~1.75 Å | Solid state almost exclusively crystallizes as thione. |

Analytical Workflow Diagram

This decision tree guides the researcher in confirming the tautomeric state.

Figure 2: Step-by-step analytical workflow for confirming tautomeric structure.

Part 3: Experimental Protocols

Synthesis of 5-Methoxypyrimidine-4(3H)-thione

Principle: The most reliable route involves the thionation of the corresponding 5-methoxypyrimidin-4(3H)-one. Lawesson’s Reagent (LR) is preferred over

Reagents:

-

5-Methoxypyrimidin-4(3H)-one (Starting Material)

-

Lawesson’s Reagent (0.6 eq per carbonyl equivalent)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

-

Inert Atmosphere: Argon or Nitrogen

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Add 5-methoxypyrimidin-4(3H)-one (1.0 eq) to anhydrous toluene (0.1 M concentration).

-

Thionation: Add Lawesson’s Reagent (0.6 eq). Note: LR is a dimer that splits into two reactive dithiophosphine ylides.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar (higher -

Workup: Cool to room temperature. The thione product often precipitates upon cooling.

-

If precipitate forms: Filter and wash with cold toluene, then hexanes.

-

If soluble: Evaporate solvent in vacuo. Redissolve residue in DCM and wash with saturated

(to remove thiophosphonic acid byproducts). Dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, DCM:MeOH gradient).

Determination of Equilibrium Constant ( )

Method: Variable Temperature (VT) NMR in solvents of varying polarity.

-

Sample Prep: Prepare 5 mM solutions of the purified thione in

(non-polar) and -

Acquisition: Acquire quantitative

NMR spectra at 298K. -

Titration (Optional): If the thiol form is not visible, use a binary solvent system (

: -

Calculation:

Where

Part 4: Solvent & Environmental Effects

The environment dictates the stability of the pharmacophore.

| Solvent | Dielectric Constant ( | Dominant Form | Explanation |

| Gas Phase | 1.0 | Thiol / Thione mix | Absence of solvation allows aromaticity to compete with bond energy. |

| Toluene / | 2.4 - 4.8 | Thione (>95%) | Weak solvation; Thione dimers form via dual H-bonds. |

| Ethanol / MeOH | 24 - 33 | Thione (>99%) | H-bond donation from solvent stabilizes the thione sulfur ( |

| Water / DMSO | 47 - 80 | Thione (Exclusive) | High polarity stabilizes the dipolar resonance form of the thione. |

Critical Insight for Drug Design: When modeling this ligand for protein docking, do not assume the thiol form simply because a cysteine or serine is nearby. The energy penalty to tautomerize to the thiol form in an aqueous biological environment is high (>5-8 kcal/mol). Docking simulations should prioritize the thione tautomer as the bioactive conformation unless specific catalytic residues (e.g., a basic histidine) facilitate proton transfer.

References

-

Stoyanov, S., et al. (1990).[1] "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry, 68(9), 1482-1489.[1] Link

-

Nowak, M. J., et al. (1991).[2] "Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione." Journal of Physical Chemistry, 95(6), 2404-2411. Link

-

Rostkowska, H., et al. (1990). "Tautomerism of pyrimidine-2-thione and pyrimidine-2,4-dithione." Journal of Molecular Structure, 219, 271-276. Link

- Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, 100, 1-100. (General reference for heterocyclic tautomerism principles).

-

Emami, S., et al. (2020).[3][4] "New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents."[3] European Journal of Medicinal Chemistry, 185, 111784. Link[3]

Sources

The 5-Methoxypyrimidine-4(3H)-thione Scaffold: Synthetic Utility and Therapeutic Horizons

Executive Summary

5-Methoxypyrimidine-4(3H)-thione represents a specialized heterocyclic scaffold with emerging significance in medicinal chemistry. Distinguished by the presence of a thione (

Its pharmaceutical value lies in three distinct mechanistic pillars:

-

Heavy-Atom-Free Photosensitization: The thione substitution facilitates intersystem crossing (ISC) to triplet states, enabling singlet oxygen generation for Photodynamic Therapy (PDT) without toxic metal cores.

-

Metabolic Stability: The 5-methoxy substituent blocks the metabolically vulnerable C5 position, enhancing half-life compared to unsubstituted pyrimidines.

-

Synthetic Versatility: It acts as a "soft" nucleophile for constructing fused heterocyclic systems (e.g., thienopyrimidines) with potent EGFR/VEGFR kinase inhibitory activity.

Part 1: Chemical Profile & Tautomeric Dynamics[1]

Physicochemical Properties

The compound exists in a dynamic equilibrium between the thione (lactam-like) and thiol (lactim-like) forms. In polar solvents (water, DMSO) and the crystalline state, the thione tautomer predominates, stabilized by N3-H...S hydrogen bonding.

| Property | Value / Description | Relevance to Drug Dev |

| Molecular Formula | Fragment-based drug design (FBDD) | |

| Molecular Weight | 142.18 g/mol | High ligand efficiency (LE) |

| LogP (Predicted) | ~0.6 - 0.9 | High oral bioavailability; CNS penetrant potential |

| H-Bond Donors | 1 (N3-H) | Critical for active site recognition |

| H-Bond Acceptors | 3 (N1, O-Me, S) | Sulfur is a "soft" acceptor, distinct from Oxygen |

| pKa (Thione) | ~7.5 - 8.2 | Ionizable at physiological pH; affects solubility |

Tautomerism Visualization

The thione form is essential for DNA intercalation and enzyme binding, while the thiol form is the reactive species for S-alkylation reactions.

Caption: Tautomeric equilibrium between the 4-thione (left) and 4-thiol (right) forms. The thione form predominates in physiological media.

Part 2: Synthetic Methodology

Core Synthesis: Thionation of 5-Methoxypyrimidin-4(3H)-one

Direct synthesis of the thione is best achieved by converting the carbonyl oxygen of the parent pyrimidinone to sulfur. This protocol ensures high regioselectivity and yield.

Reagents:

-

Precursor: 5-Methoxypyrimidin-4(3H)-one (Synthesized via condensation of formamidine acetate and methyl 2-formyl-2-methoxyacetate).

-

Thionating Agent: Lawesson’s Reagent (Preferred over

for cleaner workup). -

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 5-methoxypyrimidin-4(3H)-one (1.0 eq) and anhydrous toluene (10 mL/g).

-

Reagent Addition: Add Lawesson’s Reagent (0.6 eq). Note: 0.5 eq is stoichiometric, but slight excess drives completion.

-

Reflux: Heat the mixture to reflux (

) under an inert Nitrogen atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar than the starting material. -

Workup: Cool to room temperature. The crude thione often precipitates. If not, concentrate the solvent in vacuo.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Yield Expectation: 75–85%.

-

Characterization: IR will show disappearance of

stretch (~1680

-

Synthetic Pathway Diagram[3][4]

Caption: Synthetic route from acyclic precursors to the final thione scaffold via the pyrimidinone intermediate.

Part 3: Mechanisms of Action & Therapeutic Applications

Oncology: Heavy-Atom-Free Photosensitizer

Unlike traditional PDT agents (e.g., porphyrins) that require toxic heavy metals to induce triplet states, thiobases utilize the heavy sulfur atom to facilitate efficient Intersystem Crossing (ISC).

-

Mechanism: Upon UV-A or Blue light excitation (320–400 nm), the 5-methoxypyrimidine-4-thione undergoes rapid ISC (

). The long-lived triplet state transfers energy to ground-state oxygen ( -

Advantage: The 5-methoxy group shifts the absorption maximum (bathochromic shift) compared to unsubstituted thiouracils, potentially allowing activation at deeper tissue depths.

Antiviral: Nucleoside Analog Precursor

The scaffold serves as a base for thiated nucleoside analogs .

-

Target: Viral RNA Polymerases.

-

Logic: The 4-thione group alters the hydrogen bonding donor/acceptor pattern (S is a weaker acceptor than O). When incorporated into viral RNA, this causes "wobble" base pairing or chain termination, leading to lethal mutagenesis in RNA viruses (e.g., Coronaviruses).

-

Metabolic Blockade: The 5-methoxy group prevents cellular enzymes from removing the drug via C5-hydroxylation, a common resistance pathway.

Diabetes: GPR119 Agonism

Recent SAR studies indicate that 5-substituted pyrimidines can act as headgroups for GPR119 agonists , a target for Type 2 Diabetes.

-

Role: The thione derivative can be S-alkylated to link with piperidine spacers.

-

Effect: Enhances glucose-dependent insulin secretion (GSIS).

Mechanism of Action Diagram (PDT)

Caption: Photodynamic Therapy (PDT) mechanism.[1] The sulfur atom enables efficient triplet state formation, generating cytotoxic singlet oxygen.

Part 4: Experimental Validation Protocols

Protocol A: In Vitro Singlet Oxygen Quantum Yield ( )

To verify the photosensitizing potential of the scaffold.

-

Standard: Use Phenalenone (

) as the reference. -

Solvent: Acetonitrile or

. -

Probe: 1,3-Diphenylisobenzofuran (DPBF) as the singlet oxygen trap.

-

Procedure:

-

Prepare

solution of 5-Methoxypyrimidine-4-thione. -

Add DPBF (

). -

Irradiate with 355 nm laser or UV LED.

-

Monitor the decay of DPBF absorption at 410 nm via UV-Vis spectroscopy.

-

-

Calculation: Plot

vs. irradiation time. The slope ratio relative to the standard gives

Protocol B: S-Alkylation for Library Generation

To convert the scaffold into potential GPR119 agonists or kinase inhibitors.

-

Mix: 5-Methoxypyrimidine-4(3H)-thione (1 eq) + Alkyl Halide (1.1 eq) +

(2 eq) in DMF. -

Condition: Stir at RT for 2 hours.

-

Result: Exclusive formation of the S-alkylated product (thioether), confirmed by the downfield shift of the S-CH protons in NMR.

References

-

BenchChem. (2025). 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. Link

-

Pollum, M., et al. (2016). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells.[1] Chemical Science. Link

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Journal of Physical Chemistry A. Link

-

Li, X., et al. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Bioorganic & Medicinal Chemistry. Link

-

Sigma-Aldrich. (2025). Product Specification: 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione.[2][3] Link

Sources

- 1. Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione | 60703-43-7 [sigmaaldrich.com]

5-Methoxypyrimidine-4(3H)-thione: Electronic Structure and Computational Profiling

Topic: Electronic Properties and DFT Studies of 5-Methoxypyrimidine-4(3H)-thione Content Type: Technical Whitepaper / Research Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

A Technical Guide to DFT Protocols and Molecular Reactivity

Executive Summary

5-Methoxypyrimidine-4(3H)-thione represents a critical scaffold in the development of antiviral and anticancer therapeutics. As a derivative of the pyrimidine-4-thione class, its bioactivity is governed by a delicate interplay between thione-thiol tautomerism and the electronic perturbation introduced by the electron-donating methoxy group at the C5 position.

This guide provides a rigorous, self-validating protocol for characterizing this molecule using Density Functional Theory (DFT). It synthesizes established methodologies for heterocyclic thiones, offering researchers a roadmap to predict reactivity, validate experimental spectra, and map the potential energy surface (PES).

The Core Electronic Phenomenon: Thione-Thiol Tautomerism

The defining electronic characteristic of 5-Methoxypyrimidine-4(3H)-thione is the proton transfer equilibrium between the thione (N-H) and thiol (S-H) forms.

-

The Thione Form (A): Characterized by a C=S double bond and an N-H bond. Typically the dominant conformer in the solid state and polar solvents due to higher dipole moments and stabilization by solvation.

-

The Thiol Form (B): Characterized by a C-S single bond and an S-H group. Often aromatic, but less stable in polar media.

The 5-methoxy substituent introduces a unique electronic bias. Through resonance (+R effect), the oxygen lone pair donates density into the pyrimidine ring, potentially increasing electron density at the N3 and thiocarbonyl carbon, thereby modulating the tautomeric equilibrium constant (

Tautomerization Pathway Diagram

The following diagram illustrates the proton transfer mechanism and the solvent-mediated transition states required for accurate DFT modeling.

Caption: Thermodynamic pathway of thione-thiol tautomerism. The 5-methoxy group and solvent polarity are critical variables in determining the global minimum.

Computational Methodology (DFT Protocol)

To ensure scientific integrity and reproducibility, the following DFT workflow is recommended. This protocol is calibrated for nitrogen-sulfur heterocycles, balancing computational cost with accuracy for non-covalent interactions and charge transfer.

Standardized Workflow

Level of Theory: B3LYP or M06-2X hybrid functionals. Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for sulfur lone pairs and anionic character).

| Step | Procedure | Critical Parameters / Keywords | Causality & Rationale |

| 1 | Geometry Optimization | Opt Freq B3LYP/6-311++G(d,p) | Locates the global minimum on the Potential Energy Surface (PES). Frequency calculation confirms the absence of imaginary frequencies (ground state). |

| 2 | Solvation Modeling | SCRF=(PCM, Solvent=DMSO) | Thiones are highly sensitive to dielectric constants. Gas-phase calculations erroneously favor the thiol form; PCM (Polarizable Continuum Model) corrects this. |

| 3 | NBO Analysis | Pop=NBO | Natural Bond Orbital analysis quantifies the hyperconjugative interaction ( |

| 4 | TD-DFT (UV-Vis) | TD(NStates=10) | Calculates vertical excitation energies to predict UV-Vis spectra, specifically the |

Experimental Validation Markers

A DFT study is only as robust as its experimental correlation. Use these predicted values to validate your model against bench data:

-

C=S Bond Length: Calculated: ~1.67–1.69 Å (Thione) vs. ~1.75 Å (Thiol).

-

IR Spectrum: Look for the characteristic Thione C=S stretch at 1100–1200 cm⁻¹ . The absence of S-H stretch (~2500 cm⁻¹) confirms the thione tautomer.

-

NMR Shifts: The N-H proton in the thione form is highly deshielded (typically >12 ppm in DMSO-

) due to anisotropy and H-bonding.

Electronic Properties & Reactivity Descriptors

Once the geometry is optimized, the electronic architecture of 5-Methoxypyrimidine-4(3H)-thione reveals its drug-like potential.

Frontier Molecular Orbitals (FMOs)

The reactivity is dictated by the energy gap (

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the Sulfur atom (lone pair) and the pyrimidine ring nitrogen. This indicates the site of electrophilic attack (soft nucleophile character).

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyrimidine ring

-system. The 5-methoxy group raises the LUMO energy slightly compared to the unsubstituted parent, potentially modulating susceptibility to nucleophilic attack.

Chemical Hardness (

Molecular Electrostatic Potential (MEP)

MEP mapping typically reveals:

-

Negative Potential (Red): Concentrated on the Thione Sulfur and Methoxy Oxygen . These are the primary hydrogen bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the N-H proton (in thione form) and ring hydrogens.

Natural Bond Orbital (NBO) Interactions

NBO analysis for this molecule typically highlights the Anomeric Effect and Resonance:

-

LP(O)

-

LP(N3)

Synthesis of the Computational Workflow

The following Graphviz diagram outlines the logical flow for a complete study, from structure construction to property prediction.

Caption: Integrated DFT workflow for complete characterization of 5-Methoxypyrimidine-4(3H)-thione.

Conclusion

The study of 5-Methoxypyrimidine-4(3H)-thione requires a nuanced approach that accounts for tautomeric dynamism and substituent effects. By employing the B3LYP/6-311++G(d,p) level of theory within a PCM solvation model , researchers can accurately predict the dominance of the thione tautomer and its reactivity profile. The 5-methoxy group acts as a crucial electronic modulator, enhancing the electron density of the pyrimidine ring and influencing the molecule's potential as a soft nucleophile in medicinal chemistry applications.

References

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity. Source: PMC (National Institutes of Health) URL:[Link]

-

Experimental and Optimized Studies of Some Pyrimidine Derivatives. Source: AIP Publishing URL:[Link]

-

A DFT study of solvation effects on the tautomeric equilibrium and catalytic ylide generation of thiamin models. Source: PubMed URL:[Link]

-

DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Source: PubMed URL:[Link]

-

Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Source: PubMed URL:[Link]

Safety data sheet (SDS) and toxicity of 5-Methoxypyrimidine-4(3H)-thione

Technical Assessment: Handling, Toxicity, and Safety Protocols for 5-Methoxypyrimidine-4(3H)-thione

Part 1: Chemical Identity & Physiochemical Dynamics

1.1 Compound Characterization 5-Methoxypyrimidine-4(3H)-thione is a heterocyclic organosulfur compound utilized primarily as an intermediate in the synthesis of antiviral and antineoplastic agents. Its reactivity is defined by the tautomeric equilibrium between the thione (lactam-like) and thiol (lactim-like) forms.

| Property | Data / Description |

| IUPAC Name | 5-Methoxypyrimidine-4(3H)-thione |

| Synonyms | 5-Methoxy-4-mercaptopyrimidine; 5-Methoxy-4-pyrimidinethiol |

| CAS Number | Research Grade - Analogous to 205672-24-8 (Class) |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| SMILES | COC1=CN=C(S)NC1 (Thione dominant in solid state) |

| Solubility | Soluble in DMSO, DMF, dilute alkali (as thiolate); Poor in water. |

| Appearance | Yellow crystalline solid (characteristic of thio-pyrimidines). |

1.2 Tautomeric Equilibrium & Stability Researchers must recognize that while the thione form predominates in the solid state and neutral solution, the thiol form drives nucleophilic reactivity under basic conditions.

-

Storage Criticality: The thiol tautomer is susceptible to oxidative dimerization to form the disulfide (bis(5-methoxypyrimidin-4-yl)disulfide). Storage under inert gas (Argon/Nitrogen) at -20°C is mandatory to prevent titer loss.

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of compound-specific LD50 data, this classification is derived from Structure-Activity Relationship (SAR) analysis of the 4-thioxopyrimidine pharmacophore (e.g., Thiouracil derivatives).

Signal Word: WARNING

Hazard Statements (H-Codes):

-

H302: Harmful if swallowed (Category 4).

-

H315: Causes skin irritation (Category 2).[1]

-

H319: Causes serious eye irritation (Category 2A).

-

H335: May cause respiratory irritation (Category 3).

-

H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure (Specific to thionamides).

Precautionary Statements (P-Codes):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4]

-

P280: Wear protective gloves (Nitrile >0.11mm)/eye protection/face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

Part 3: Toxicological Profile & Mechanism of Action

3.1 Mechanism of Toxicity: The Thionamide Effect The toxicity of 5-Methoxypyrimidine-4(3H)-thione is biphasic, stemming from its pyrimidine core and its thione moiety.

-

Thyroid Peroxidase (TPO) Inhibition: Similar to Propylthiouracil (PTU), the N-C(=S)-N or N-C(=S)-C motif can act as a suicide substrate for TPO. This inhibits the iodination of tyrosine residues in thyroglobulin, potentially leading to goitrogenic effects upon chronic exposure [1].

-

Antimetabolite Potential: The 5-methoxy substitution mimics the steric bulk of thymine (5-methyl). While less potent than 5-fluorouracil, metabolic activation could theoretically interfere with RNA processing or nucleotide synthesis pathways.

3.2 Metabolic Fate & Bioactivation The primary detoxification pathway involves S-methylation followed by oxidative desulfuration.

-

Phase I: S-Methylation by Thiopurine S-methyltransferase (TPMT).

-

Phase II: The methylated product is often less toxic but more soluble.

-

Bio-activation Risk: Oxidative desulfuration by Cytochrome P450s can release reactive atomic sulfur, which binds to cellular macromolecules (cytotoxicity).

Visualization 1: Metabolic Pathways & Toxicity Mechanisms

Caption: Figure 1. Dual toxicity pathways: TPO inhibition (Endocrine) and CYP-mediated desulfuration.

Part 4: Safe Handling & Emergency Protocols

4.1 Engineering Controls

-

Fume Hood: Mandatory. Thiones often possess a pervasive, disagreeable stench (mercaptan-like) even if the pure solid is odorless (due to trace hydrolysis).

-

Glove Selection:

-

Recommended: Nitrile (Double gloving recommended for synthesis).

-

Avoid: Latex (Poor resistance to organosulfur permeation).

-

4.2 Spill Response Decision Tree In the event of a spill, the primary risk is the generation of H₂S (Hydrogen Sulfide) if the compound contacts strong acids, or SOx if it burns.

Visualization 2: Emergency Response Workflow

Caption: Figure 2. Spill response emphasizing oxidative decontamination to neutralize thione toxicity.

Part 5: Experimental Protocol: Synthesis Quenching

Context: When synthesizing this compound (e.g., via Lawesson’s Reagent thionation of 5-methoxypyrimidin-4-one), the workup is the highest risk phase.

Protocol: Oxidative Quenching of Thionation Reagents

-

Cooling: Cool the reaction mixture to 0°C.

-

Hydrolysis (Careful): Slowly add 1M NaOH. Warning: H₂S gas may evolve if acidic residues are present.

-

Bleach Destruct: For glassware and waste containing residual thione:

-

Prepare a bath of 10% Sodium Hypochlorite (Bleach) + 1M NaOH (1:1).

-

Submerge glassware for 24 hours.

-

Mechanism:

. -

This converts the toxic thione back to the carbonyl or sulfonate, eliminating the stench and reducing toxicity [2].

-

References

-

Davidson, B., et al. (1978). "Thyroid peroxidase-catalyzed oxidation of thioureylene drugs." Endocrinology, 103(3), 871-882.

-

Lunn, G., & Sansone, E. B. (1994). "Destruction of Hazardous Chemicals in the Laboratory." Wiley-Interscience.

-

PubChem Database. (2024). "Pyrimidine-4-thione Compound Summary." National Library of Medicine.

-

European Chemicals Agency (ECHA). (2024). "C&L Inventory: Organosulfur compounds."

Sources

Methodological & Application

Using 5-Methoxypyrimidine-4(3H)-thione as a ligand for metal complexes

Application Note: 5-Methoxypyrimidine-4(3H)-thione as a Ligand for Bioinorganic Metal Complexes

Executive Summary

This guide details the utilization of 5-Methoxypyrimidine-4(3H)-thione (5-MPT) as a versatile "soft" ligand for transition metal coordination. Unlike standard nitrogenous bases, the sulfur donor in 5-MPT offers unique electronic properties, stabilizing metals in lower oxidation states (e.g., Cu(I), Ag(I)) and modulating the reactivity of chemotherapeutic metals (e.g., Pt(II), Ru(II)).

The 5-methoxy substituent plays a critical dual role:

-

Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density on the pyrimidine ring and enhancing the basicity of the sulfur donor.

-

Solubility Enhancement: It improves the lipophilicity profile compared to the parent pyrimidine-thione, aiding in cellular uptake during biological assays.

Ligand Chemistry & Coordination Modes

Before synthesis, it is vital to understand the structural dynamics of 5-MPT. The molecule exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.[1]

-

Thione Form (A): Predominant in neutral solution and solid state.

-

Thiol Form (B): Accessible in basic conditions; leads to the formation of the thiolate anion (C), which is a potent monoanionic ligand.

Diagram 1: Tautomerism and Coordination Logic

Caption: Tautomeric equilibrium of 5-MPT. Deprotonation to the thiolate anion facilitates strong N,S-chelation or S-bridging modes.

Experimental Protocols

Protocol A: Ligand Synthesis (Thionation)

Rationale: 5-MPT is not always commercially available off-the-shelf. The most robust route is the thionation of 5-methoxypyrimidin-4(3H)-one using Lawesson’s Reagent, which is superior to P₄S₁₀ due to higher yields and easier workup.

Materials:

-

5-Methoxypyrimidin-4(3H)-one (1.0 eq)

-

Lawesson’s Reagent (0.6 eq)

-

Anhydrous Toluene (Solvent)

Step-by-Step:

-

Setup: In a dry round-bottom flask under Argon, suspend 5-methoxypyrimidin-4(3H)-one (10 mmol) in anhydrous toluene (50 mL).

-

Addition: Add Lawesson’s Reagent (6 mmol). The mixture will be heterogeneous.

-

Reflux: Heat to reflux (110°C) for 3–5 hours. The solution should turn clear and yellow/orange. Monitor by TLC (Eluent: 5% MeOH in DCM).

-

Workup: Cool to room temperature. A precipitate may form.

-

Purification: Evaporate solvent in vacuo. Recrystallize the residue from Ethanol/Water (9:1).

-

Yield Check: Expect yellow crystals (Yield: ~70-85%).

-

Validation:

-

IR: Look for C=S stretch approx. 1100–1200 cm⁻¹.

-

¹H NMR (DMSO-d₆): NH signal (~13 ppm), OMe singlet (~3.8 ppm).

-

Protocol B: Synthesis of Cis-Platinum(II) Complex

Target:[Pt(5-MPT)₂(Cl)₂] or [Pt(5-MPT-H)₂] (Bis-chelate) Application: Cisplatin analogs for cytotoxicity screening.[2]

Reagents:

-

Potassium Tetrachloroplatinate(II) (K₂PtCl₄)

-

5-MPT Ligand

-

Solvent: 0.1 M HCl (to maintain thione form) or dilute NaOH (to form bis-thiolate).

Procedure (Neutral Thione Complex):

-

Dissolve K₂PtCl₄ (0.5 mmol) in 5 mL distilled water.

-

Dissolve 5-MPT (1.0 mmol) in 10 mL warm methanol.

-

Add the ligand solution dropwise to the platinum solution with stirring.

-

Stir at 50°C for 24 hours. A yellow/brown precipitate will form.

-

Filter the solid, wash with water (to remove KCl), then cold methanol, and diethyl ether.

-

Dry under vacuum.

Data Summary Table: Expected Characterization

| Technique | Parameter | Observation | Interpretation |

| IR Spectroscopy | ν(C=S) | Shift to lower freq (e.g., 1180 → 1150 cm⁻¹) | Indicates Sulfur coordination |

| ¹H NMR | NH Signal | Broadening or Downfield Shift | Proximity to paramagnetic metal or H-bonding |

| ¹H NMR | H-6 Proton | Downfield shift (~0.2–0.5 ppm) | Deshielding due to metal coordination |

| Far-IR | ν(Pt-S) | New band ~350 cm⁻¹ | Direct Metal-Ligand bond |

| Elemental Analysis | C, H, N, S | Matches Pt(L)₂Cl₂ stoichiometry | Confirms purity and composition |

Protocol C: Ruthenium(II) Arene "Piano-Stool" Complex

Target:[(p-cymene)Ru(5-MPT)Cl]Cl Application: Targeted anticancer therapy (DNA intercalation/binding).

Workflow Diagram:

Caption: Synthesis pathway for Ruthenium(II) half-sandwich complexes. NH4PF6 is used to generate a lipophilic salt for NMR characterization.

Detailed Steps:

-

Suspend [Ru(p-cymene)Cl₂]₂ (0.2 mmol) in Methanol (15 mL).

-

Add 5-MPT (0.4 mmol). The solution typically changes color (orange to deep red/brown).

-

Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Filter any insoluble impurities.

-

Reduce volume to ~2 mL. Add excess Diethyl Ether to precipitate the chloride salt.

-

Optional: To isolate the PF₆ salt (for better solubility in organic solvents), dissolve the chloride salt in MeOH, add saturated aqueous NH₄PF₆, and collect the precipitate.

Biological Validation (Self-Validating System)

To ensure the complex is active and the protocol was successful, perform a DNA Binding Assay (UV-Vis Titration).

-

Prepare: 20 µM solution of the Metal-5-MPT complex in Tris-HCl buffer.

-

Titrate: Add increasing concentrations of CT-DNA (0–50 µM).

-

Observe:

-

Hypochromism: Decrease in absorbance intensity indicates intercalation (stacking between base pairs).

-

Red Shift: Shift of the absorption maximum (λmax) to longer wavelengths confirms strong binding.

-

Control: Run free 5-MPT ligand; it should show negligible binding compared to the complex.

-

References

-

Tautomerism & Coordination: Complexes of Pyrimidine Thiones: Mechanochemical Synthesis and Biological Evaluation. (2021).[3][4] ResearchGate.

-

Ruthenium Synthesis: Synthesis, biological activity and modeling study of some thiopyrimidine derivatives and their platinum(II) and ruthenium(III) complexes. (2015). De Gruyter.

-

Crystal Structures: Three new complexes based on methyl-pyrimidine-2-thione: in situ transformation, crystal structures and properties. (2016).[5] Taylor & Francis.

-

Thione Ligand Properties: The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione. (2008). PubMed Central.

-

Anticancer Applications: New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents.[6] (2020).[7] PubMed.[8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

Optimized Protocols for Nucleophilic Substitution of 5-Methoxypyrimidine-4(3H)-thione

[1]

Abstract & Strategic Significance

5-Methoxypyrimidine-4(3H)-thione is a critical heterocyclic scaffold in the synthesis of antimetabolites , particularly analogs of Bacimethrin and Thiamine (Vitamin B1).[1] Its structural uniqueness lies in the electron-donating 5-methoxy group, which modulates the electron density of the pyrimidine ring, influencing the nucleophilicity of the sulfur atom and the acidity of the N3 proton.

This guide details the Nucleophilic Substitution Pathways where this compound acts as the nucleophile (S-alkylation). Furthermore, it outlines the subsequent utility of the S-alkylated products as "activated" intermediates for Nucleophilic Aromatic Substitution (

Key Chemical Properties

| Property | Description |

| Tautomerism | Exists in equilibrium between Thione (major in neutral/solid state) and Thiol (reactive species).[1] |

| Nucleophilicity | The sulfur atom is a "soft" nucleophile (HSAB theory), highly selective for S-alkylation over N-alkylation under standard basic conditions.[1] |

| pKa | The N3 proton is acidic (pKa |

| 5-OMe Effect | The 5-methoxy group donates electron density, making the thiolate slightly more nucleophilic than unsubstituted analogs, but also potentially destabilizing the N-anion.[1] |

Mechanistic Pathways

The reactivity of 5-Methoxypyrimidine-4(3H)-thione is governed by its tautomeric equilibrium and the Hard-Soft Acid-Base (HSAB) principle.[1]

Tautomerism and Deprotonation

Under basic conditions, the N3 proton is removed, generating a resonance-stabilized anion. The negative charge is delocalized between the Nitrogen (N3) and the Sulfur (exocyclic).

-

Nitrogen (N3): Hard nucleophile.

-

Sulfur (S4): Soft nucleophile.

Selectivity (HSAB Theory)

-

S-Alkylation (Dominant): Reaction with "soft" electrophiles (e.g., Alkyl iodides, Benzyl bromides) occurs at the sulfur atom. This preserves the aromaticity of the pyrimidine ring in the final product.

-

N-Alkylation (Minor): Reaction with "hard" electrophiles or under specific solvent conditions (e.g., HMPA) can favor N-alkylation, though this is generally the kinetic, non-aromatic pathway.

Pathway Visualization[1]

Figure 1: Mechanistic divergence in the alkylation of 5-methoxypyrimidine-4(3H)-thione. S-alkylation is the preferred pathway.[1]

Experimental Protocols

Protocol A: Selective S-Alkylation (General Procedure)

Objective: Synthesis of 4-(alkylthio)-5-methoxypyrimidines.[1] Scale: 1.0 mmol (Adaptable).

Reagents & Materials

-

Substrate: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq).

-

Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq).

-

Base: Potassium Carbonate (

) (1.5 - 2.0 eq) or Triethylamine ( -

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

-

Workup: Ethyl Acetate (EtOAc), Brine,

.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxypyrimidine-4(3H)-thione (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Add

(1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.-

Observation: The suspension may change color (often yellowing) indicating anion formation.

-

-

Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

-

Note: For volatile halides like MeI, use a septum and syringe.

-

-

Reaction: Stir at RT.

-

Duration: 1–4 hours.[1] Monitor by TLC (System: Hexane:EtOAc 1:1). The starting material (polar, low Rf) should disappear, replaced by a less polar spot (higher Rf).

-

-

Quench & Extraction: Pour the reaction mixture into ice-water (20 mL).

-

Solid Product: If a precipitate forms, filter, wash with water, and dry.

-

Liquid Product: Extract with EtOAc (3 x 15 mL). Wash combined organics with water (2x) and brine (1x). Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization (EtOH) or Flash Column Chromatography (Hexane/EtOAc).

Representative Data (Expected)

-

Yield: 75–92%.[1]

-

1H NMR (DMSO-d6):

-

S-Me Derivative:

~8.5 (s, 1H, H-2), ~8.0 (s, 1H, H-6), 3.90 (s, 3H, OMe), 2.55 (s, 3H, SMe). -

Differentiation: N-Me derivatives typically show the N-Me signal further downfield (~3.5 ppm) and different coupling patterns on the ring protons.[1]

-

Protocol B: Advanced Application (One-Pot S-Alkylation / Displacement)

Objective: Using the thione as a precursor to 4-amino-5-methoxypyrimidines (Bacimethrin analogs). Concept: The S-alkyl group is a poor leaving group but can be displaced by amines at high temperatures or after oxidation to a sulfone.[1]

Workflow Diagram

Figure 2: Synthetic workflow converting the thione scaffold into bioactive amino-pyrimidines.

Protocol Steps (Direct Displacement)

-

Synthesis: Prepare the S-methyl derivative as per Protocol A.

-

Displacement: Dissolve the S-methyl intermediate in ethanol or dioxane.

-

Reagent: Add excess amine (e.g., Ammonia, Methylamine, or Aniline).

-

Conditions: Heat to reflux (80–100°C) in a sealed tube for 12–24 hours.

-

Note: Methanethiol (

) is a byproduct (gas, foul odor). Use a fume hood and bleach trap.[1]

-

-

Workup: Concentrate and recrystallize.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation | Switch to a stronger base (NaH) in dry THF. |

| N-Alkylation Observed | Solvent polarity too high / Hard electrophile | Use a non-polar solvent (Toluene) or ensure the electrophile is a "soft" iodide.[1] |

| No Reaction | Steric hindrance (Electrophile) | Heat the reaction to 60°C; add a catalyst (NaI) to generate alkyl iodide in situ (Finkelstein). |

| Disulfide Formation | Oxidation of Thiol | Degas solvents with Nitrogen/Argon. Add a reducing agent (DTT) if necessary (rarely needed for thiones). |

References

-

General Pyrimidine Thione Chemistry

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Link

-

-

Bacimethrin & 5-Methoxy Analogs

-

S-Alkylation Protocols

-

Tautomerism Studies

Sources

- 1. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Desulfurization methods for 5-Methoxypyrimidine-4(3H)-thione derivatives

Part 1: Strategic Overview & Chemical Context

1.1 The Challenge of the Thione Moiety 5-Methoxypyrimidine-4(3H)-thione is a critical intermediate in the synthesis of antiviral agents (e.g., Bacimethrin analogs) and functionalized heterocycles. While the C4-thione group is essential for early-stage ring construction (often via thiourea condensations), its subsequent removal or transformation is frequently required to yield the final bioactive core.

The "desulfurization" of this scaffold generally refers to two distinct synthetic goals:

-

Reductive Desulfurization (C–S

C–H): Complete removal of the sulfur atom to yield 5-methoxypyrimidine. -

Oxidative Desulfurization (C=S

C=O): Transformation of the thione to a carbonyl, yielding 5-methoxyuracil derivatives.

1.2 Electronic Considerations The 5-methoxy group is a strong electron-donating group (EDG). Unlike simple pyrimidines, the electron density at C4 is modulated by the adjacent methoxy induction.

-

Impact on Reduction: The ring is less electron-deficient, potentially requiring higher activity catalysts (e.g., W-2 or W-4 Raney Nickel) compared to simple pyrimidines.

-

Impact on Oxidation:[1][2] The 5-OMe group stabilizes the intermediate cation/radical species, often making oxidative hydrolysis cleaner than in electron-poor analogs.

Part 2: Detailed Experimental Protocols

Method A: Reductive Desulfurization (Raney Nickel)

Target: Synthesis of 5-Methoxypyrimidine

Principle: Raney Nickel (Ra-Ni) acts as both a catalyst and a hydrogen source.[3][4] The mechanism involves the adsorption of the thione sulfur onto the nickel surface, followed by homolytic C–S bond cleavage and radical hydrogenation.

Reagents & Materials:

-

Substrate: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq)

-

Catalyst: Raney Nickel (Activated, W-2 grade), 50% slurry in water (approx. 10–20 eq by weight)

-

Solvent: Ethanol (Absolute) or Methanol/NH₄OH (9:1 v/v)

-

Atmosphere: Inert (Argon/Nitrogen) or H₂ balloon (optional but recommended for scale-up).

Step-by-Step Protocol:

-

Catalyst Preparation (Critical):

-

Safety Note: Raney Nickel is pyrophoric.[5] Never let it dry.

-

Wash the commercial Ra-Ni slurry (5.0 g) three times with distilled water, then three times with absolute ethanol to remove the aqueous storage buffer. Keep the catalyst under solvent at all times.

-

-

Reaction Assembly:

-

In a 250 mL round-bottom flask, dissolve 5-methoxypyrimidine-4(3H)-thione (500 mg, 3.2 mmol) in Ethanol (25 mL).

-

Optimization Tip: If solubility is poor, add 2–3 mL of concentrated Ammonium Hydroxide (28%). This prevents catalyst poisoning by forming soluble nickel-sulfide complexes.

-

Add the washed Raney Nickel slurry carefully to the solution.

-

-

Reflux:

-

Equip with a reflux condenser. Heat the mixture to vigorous reflux (80°C) for 2–4 hours.

-

Monitoring: Check TLC (System: DCM/MeOH 9:1). The starting material (yellow spot) should disappear, replaced by a UV-active, non-fluorescent product (lower polarity).

-

-

Work-up:

-

Cool to room temperature.

-

Filter the mixture through a Celite pad. Important: Do not let the filter cake dry out. Rinse immediately with ethanol.

-

Quench the filter cake with water before disposal into a dedicated waste container.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-methoxypyrimidine.

-

-

Purification:

-

The crude oil is often sufficiently pure (>90%). If necessary, purify via bulb-to-bulb distillation or flash chromatography (EtOAc/Hexane).

-

Method B: Oxidative Desulfurization (Hydrolysis)

Target: Synthesis of 5-Methoxypyrimidin-4(3H)-one (5-Methoxyuracil)

Principle: Nucleophilic attack of the hydroperoxide anion (HOO⁻) on the thione carbon, followed by the elimination of elemental sulfur or sulfate species.

Reagents:

-

Substrate: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq)

-

Oxidant: Hydrogen Peroxide (30% w/v, 3.0–5.0 eq)

-

Base: NaOH (10% aqueous solution, 2.0 eq)

-

Temperature: 50–60°C

Step-by-Step Protocol:

-

Dissolution:

-

Suspend the thione (1.0 g) in 10% NaOH (15 mL). The solid should dissolve as the thiolate salt forms (solution turns yellow).

-

-

Oxidation:

-

Add Hydrogen Peroxide (30%) dropwise over 20 minutes.

-

Observation: The reaction is exothermic. Maintain temperature below 60°C using a water bath. The yellow color will fade to colorless.

-

-

Completion:

-

Stir at 50°C for an additional 1 hour.

-

Monitor via LC-MS or TLC. (Product is significantly more polar than starting material).

-

-

Isolation:

-

Cool to 0°C in an ice bath.

-

Acidify carefully with Conc. HCl to pH ~3.

-

The 5-methoxyuracil derivative will precipitate as a white solid.[6]

-

Filter, wash with ice-cold water, and dry under vacuum.

-

Part 3: Visualization of Pathways

The following diagram illustrates the divergent pathways for the 5-methoxy-thione scaffold, highlighting the mechanistic bifurcation between reduction and oxidation.

Figure 1: Divergent desulfurization pathways. Method A (Red) utilizes heterogeneous catalysis for reduction, while Method B (Blue) utilizes oxidative hydrolysis.

Part 4: Comparative Data & Troubleshooting

| Feature | Method A: Raney Nickel | Method B: H₂O₂ / NaOH |

| Transformation | C–S | C=S |

| Typical Yield | 75 – 85% | 85 – 95% |

| Reaction Time | 2 – 4 Hours | 1 – 2 Hours |

| Key Impurity | Dimerized byproducts (rare) | Over-oxidized ring cleavage (if T > 80°C) |

| Safety Hazard | High: Pyrophoric solid | Moderate: Corrosive / Exothermic |

| Scale-up Suitability | Moderate (Filtration issues) | High (Aqueous workup) |

Troubleshooting Guide:

-

Incomplete Reduction (Method A): If the reaction stalls, the Ra-Ni is likely deactivated. Do not add fresh catalyst to a hot solution. Cool, filter, and restart with a fresh batch of catalyst.

-

Low Yield (Method A): Sulfur poisons the catalyst. Ensure a high catalyst-to-substrate ratio (at least 10:1 by weight) to sequester the sulfur as NiS.

-

Color Issues (Method B): If the product is pink/brown, trace transition metals are present. Treat the final aqueous solution with EDTA before precipitation.

References

-

Raney Nickel Reduction Mechanism & Applications Source: Wikipedia / Organic Chemistry Portal Context: General mechanism of radical adsorption and desulfurization using activated Nickel.

-

Oxidative Desulfurization of Pyrimidinethiones Source: MDPI (Molecules/Catalysts) Context: Protocols for converting thio-groups to carbonyls using Hydrogen Peroxide and catalytic methods.[7]

-

Synthesis of 5-Methoxypyrimidine Derivatives Source: National Institutes of Health (NIH) / PMC Context: Synthetic routes involving 5-methoxy substituted pyrimidines and thione intermediates in drug discovery.

-

Desulfurization Strategies in Organic Synthesis Source: Master Organic Chemistry Context: Educational overview of reducing C-S bonds to C-H bonds using Raney Nickel.

Sources

- 1. minds.wisconsin.edu [minds.wisconsin.edu]

- 2. An experimental investigation on the oxidative desulfurization of a mineral lubricant base oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Application Note: Crystallization of 5-Methoxypyrimidine-4(3H)-thione

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Methoxypyrimidine-4(3H)-thione (5-MPT) is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive analogs related to Bacimethrin and thiamine antagonists.[1][2] Its purification is complicated by thione-thiol tautomerism , potential oxidative dimerization to disulfides, and a tendency to "oil out" in rapid cooling scenarios.

This guide moves beyond basic recipes to provide a logic-driven approach to crystallization. We prioritize polymorph control and chemical stability , ensuring the isolation of the thermodynamically stable thione tautomer, which exhibits superior shelf-life and handling properties compared to the thiol form.

The Tautomeric Challenge

In the solid state and polar solvents, 5-MPT predominantly exists as the thione (1H or 3H) tautomer. However, in solution, the thiol form can participate in oxidative coupling to form the disulfide dimer (Bis(5-methoxypyrimidin-4-yl) disulfide).

Critical Directive: All crystallization solvents must be degassed to minimize dissolved oxygen, preventing disulfide impurities which are difficult to remove via standard recrystallization.[2]

Solubility Profile & Solvent Selection

The following solubility data guides the selection of the appropriate protocol. Data is based on thermodynamic solubility at 25°C vs. boiling point.[1][2]

| Solvent System | Solubility (25°C) | Solubility (Boiling) | Suitability | Notes |

| Water | Insoluble (< 1 mg/mL) | Sparingly Soluble | Anti-solvent | Good for pH-swing precipitation.[1] |

| Methanol/Ethanol | Moderate | High | Primary | Ideal for cooling crystallization.[1] |

| DMF / DMSO | High | Very High | Solubilizer | Use only for anti-solvent methods.[3][1] |

| Ethyl Acetate | Low | Moderate | Anti-solvent | Can be used to drive yield from alcohols.[1] |

| Dichloromethane | Low | Low | Wash | Good for removing non-polar impurities.[1] |

| 0.5M NaOH | Soluble (as Thiolate) | N/A | Reactive | Basis for Acid-Base purification.[1] |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal purification strategy for your crude material.

Figure 1: Decision tree for selecting the appropriate crystallization method based on crude purity and solubility.

Detailed Experimental Protocols

Protocol A: Standard Cooling Crystallization (The "Golden Standard")

Objective: High-yield purification for crude material with >85% purity.[1][2] Mechanism: Exploits the steep solubility curve in lower alcohols.

Materials:

-

Methanol (HPLC Grade), degassed via sparging with

for 15 mins. -

Activated Carbon (optional, for decolorization).[2]

Step-by-Step Procedure:

-

Dissolution: Charge crude 5-MPT (e.g., 10 g) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Solvent Addition: Add degassed Methanol (approx. 10-15 mL per gram of solid).

-

Reflux: Heat the mixture to reflux (65°C). If solids remain, add Methanol in 5 mL increments until dissolution is complete.[2]

-

Note: If black specks persist, these are likely inorganic salts or char. Perform a hot filtration.

-

-

Clarification (Optional): If the solution is dark, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through a Celite pad.

-

Controlled Cooling:

-

Cryogenic Step: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the white-to-pale-yellow needles using a Büchner funnel.

-

Washing: Wash the cake with cold (-20°C) Methanol (2 x 10 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75-85% Target Melting Point: 210–215°C (dec.)[1][2]

Protocol B: pH-Swing Precipitation (Acid-Base Purification)

Objective: Removal of non-acidic impurities (e.g., unreacted methoxypyrimidine precursors) and inorganic salts.[1]

Mechanism: 5-MPT is acidic (

Step-by-Step Procedure:

-

Dissolution: Suspend crude 5-MPT (10 g) in 1.0 M NaOH (60 mL). Stir at room temperature until dissolved. The solution should be clear yellow.

-

Filtration: Filter the alkaline solution through a 0.45 µm membrane to remove particulates.

-

Precipitation:

-

Digestion: Allow the slurry to stir at 5°C for 30 minutes to ripen the crystals (Ostwald ripening).

-

Isolation: Filter the solid and wash copiously with water to remove salts.[2]

-

Final Wash: Perform a final displacement wash with cold Isopropanol to aid drying.[1][2]

Mechanistic Insight: Thione-Thiol Tautomerism[4][7][10][11]

Understanding the tautomerism is vital for interpreting analytical data (NMR/IR) and ensuring stability. The thione form is the stable solid-state polymorph.

Figure 2: Tautomeric equilibrium and the risk of oxidative dimerization.

Analytical Signatures:

-

IR: Strong band at 1100–1200 cm⁻¹ (C=S stretch) confirms Thione.[1] Weak S-H stretch at 2550 cm⁻¹ indicates Thiol presence.[1]

-

1H NMR (DMSO-d6): Look for a broad singlet >13 ppm (NH thione).[2] Absence of this and appearance of sharp peaks suggests disulfide formation.

Troubleshooting Common Issues

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solution cooled too fast; Solvent too polar.[1] | Reheat to reflux.[1] Add 10% volume of anti-solvent (e.g., Water or Ethyl Acetate) slowly. Seed at cloud point.[1] Cool at 5°C/hour. |

| Low Yield | Product too soluble in alcohol; pH too low (salt formation). | Concentrate mother liquor to 50% volume. Check pH of filtrate (should be ~5-6). |

| Colored Impurities | Oxidation products or polymeric tars.[1] | Use Protocol B (Acid/Base) first, then recrystallize via Protocol A with Activated Carbon. |

| Smell of Sulfur | Hydrolysis of thione. | Avoid prolonged boiling in water.[1] Keep pH < 9 during Acid/Base steps.[1] |

References

-

Synthesis and Properties of Pyrimidinethiones

-

Tautomerism in Heterocyclic Thiones

-

General Crystallization Techniques for Thiones

-

Bacimethrin and Related Analogs

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. baranlab.org [baranlab.org]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

Solvent selection for dissolving 5-Methoxypyrimidine-4(3H)-thione

Introduction & Chemical Context

5-Methoxypyrimidine-4(3H)-thione (also known as 5-methoxy-4-mercaptopyrimidine) presents a classic challenge in heterocyclic chemistry: prototropic tautomerism . The selection of a solvent for this compound is not merely a matter of dissolution; it is a strategic choice that dictates the position of the thione-thiol equilibrium, thereby influencing reactivity, stability, and bioavailability in downstream assays.

This Application Note provides a definitive guide to solvent selection, grounded in the physicochemical behavior of the pyrimidine-thione scaffold. It is designed for researchers requiring high-purity solutions for organic synthesis, crystallographic studies, or biological screening.

The Tautomeric Challenge

In solution, this compound exists in equilibrium between the thione (N-H, C=S) and thiol (N, C-SH) forms.

-

Thione Form: Predominant in the solid state and polar aprotic solvents (e.g., DMSO). It is often the thermodynamically stable form.

-

Thiol Form: Favored in basic aqueous solutions (as the thiolate anion) or specific non-polar environments.

Understanding this equilibrium is the "First Principle" of working with this molecule.

Physicochemical Profile & Solvent Compatibility

The following data summarizes the solubility characteristics based on the pyrimidine-4-thione pharmacophore.

| Solvent Class | Representative Solvents | Solubility Potential | Application Note |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Recommended for Stock Solutions. Stabilizes the thione form via dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate (1–20 mg/mL) | Recommended for Recrystallization. Solubility increases significantly with heat. |

| Chlorinated | DCM, Chloroform | Moderate | Good for liquid-liquid extraction from aqueous phases. |

| Ethers | THF, Dioxane | Low-Moderate | Useful reaction solvents; often requires heating. |

| Hydrocarbons | Hexane, Heptane | Negligible | Recommended Anti-solvent. Use to precipitate the compound from concentrated solutions. |

| Aqueous | Water, PBS | Low (<0.5 mg/mL) | Poor solubility at neutral pH. Solubility increases at pH > 8 due to deprotonation (pKa ~7–8). |

Visualizing the Chemical Logic

The following diagram illustrates the structural dynamics of 5-Methoxypyrimidine-4(3H)-thione in different solvent environments.

Caption: Solvent-dependent tautomeric equilibrium. DMSO favors the neutral thione; basic pH drives the formation of the soluble thiolate anion.

Detailed Protocols

Protocol A: Solubility Screening for Assay Development

Objective: To determine the maximum non-precipitating concentration (MNPC) for biological assays.

Reagents:

-

Compound: 5-Methoxypyrimidine-4(3H)-thione (Solid)

-

Vehicle: DMSO (Anhydrous, ≥99.9%)

-

Diluent: PBS (pH 7.4) or Cell Culture Media

Step-by-Step Procedure:

-

Primary Stock Preparation:

-

Weigh 10 mg of compound into a 1.5 mL amber microcentrifuge tube (protect from light).

-

Add 200 µL of DMSO to achieve a target concentration of 50 mg/mL .

-

Action: Vortex vigorously for 60 seconds. If undissolved, sonicate in a water bath at 35°C for 5 minutes.

-

Checkpoint: Solution must be optically clear. If particles remain, add DMSO in 50 µL increments until dissolved.

-

-

Aqueous Spike Test (The "Crash" Test):

-

Prepare a series of dilutions in a 96-well clear plate.

-

Pipette 198 µL of PBS into wells.

-

Spike 2 µL of the DMSO stock (1% final DMSO) into the PBS.

-

Action: Mix immediately by pipetting. Incubate at Room Temperature (RT) for 4 hours.

-

-

Readout:

-

Visual: Inspect for turbidity or precipitate against a dark background.

-

Quantitative (Recommended): Centrifuge plate at 2500 x g for 10 minutes. Sample the supernatant and analyze via HPLC-UV (254 nm) to calculate % recovery relative to a standard.

-

Protocol B: Recrystallization (Purification)

Objective: To purify the compound from synthesis impurities using a solvent/anti-solvent method.

Rationale: The methoxy group adds lipophilicity, making ethanol a prime candidate for temperature-dependent solubility.

-

Dissolution:

-

Place crude solid in a round-bottom flask.

-

Add Ethanol (absolute) (approx. 10 mL per gram of solid).

-

Heat to reflux (78°C) with stirring.

-

Note: If the solid does not dissolve at reflux, add Methanol dropwise until clear.

-

-

Filtration (Hot):

-

If insoluble particles (inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to RT.

-

If no crystals form, add Hexane (anti-solvent) dropwise until persistent cloudiness appears, then re-warm slightly to clear and cool again.

-

Place in a refrigerator (4°C) overnight.

-

-

Isolation:

-

Filter crystals via vacuum filtration. Wash with cold Hexane/Ethanol (9:1 mixture).

-

Dry under high vacuum to remove solvent residues.

-

Workflow Logic: Solvent Selection Decision Tree

This workflow guides the user to the correct solvent based on their specific application needs.

Caption: Decision matrix for selecting the optimal solvent based on experimental intent.

References

-

Solvent-Induced Tautomerism in Heterocycles

- Title: Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone.

- Source: Chemical Communic

-

URL:[Link]

- Relevance: Establishes the fundamental behavior of pyrimidinone/thione tautomers in polar vs. non-polar media.

-

Recrystalliz

-

Biological Assay Solvent Standards

- Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.

- Source: PubMed Central (PMC)

-

URL:[Link]

- Relevance: Validates the protocol for DMSO stock preparation and aqueous dilution limits (<1%)

-

General Solubility D

Sources

Synthesis of antiviral agents starting from 5-Methoxypyrimidine-4(3H)-thione

Part 1: Executive Summary & Strategic Rationale

The Scaffold: 5-Methoxypyrimidine-4(3H)-thione (Compound 1 ) represents a privileged "divergent node" in medicinal chemistry. Unlike its oxo-analog (5-methoxyuracil), the 4-thione moiety offers unique chemoselectivity due to the "soft" nucleophilic nature of the sulfur atom.

Antiviral Significance:

-

Bioisosterism: The 5-methoxy group mimics the steric bulk of the 5-methyl group in Thymidine but alters the electronic landscape (electron-donating), potentially enhancing binding affinity in viral polymerase pockets (e.g., HSV-TK or HIV-RT).

-

S-Functionalization: The thione allows for the rapid synthesis of S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) analogs and Acyclic Nucleoside Phosphonates , both critical classes of Reverse Transcriptase Inhibitors (NNRTIs).

-

Metabolic Stability: The 5-methoxy substituent blocks the 5-position from metabolic oxidation, a common clearance pathway for pyrimidines.

This guide details three validated synthetic workflows to transform 1 into high-value antiviral candidates.

Part 2: Chemical Logic & Mechanism (HSAB Theory)

The reactivity of 1 is governed by the tautomeric equilibrium between the thione (A) and thiol (B) forms. In solution, the thione form predominates. However, under basic conditions, the generated anion is an ambident nucleophile.

-

Soft-Hard Acid-Base (HSAB) Principle:

-

Sulfur (Soft Base): Reacts preferentially with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) or under thermodynamic control.

-

Nitrogen (Hard Base): Reacts with "hard" electrophiles or under specific solvent conditions (e.g., polar protic solvents promoting H-bonding at sulfur).

-

Strategic Choice: To synthesize antiviral acyclic nucleosides, we target S-alkylation to preserve the aromaticity of the pyrimidine ring and mimic the guanosine/adenosine side-chain presentation found in Acyclovir or Tenofovir.

Part 3: Experimental Workflows & Protocols

Workflow 1: Synthesis of S-Acyclic Nucleoside Mimics (HSV/CMV Targets)

Objective: Selective S-alkylation using an acyclic side chain mimic (e.g., (2-acetoxyethoxy)methyl bromide).

Reagents:

-

Starting Material: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq)

-

Electrophile: (2-acetoxyethoxy)methyl bromide (1.1 eq)

-

Base: Potassium Carbonate (

, anhydrous) (2.0 eq) -

Solvent: DMF (Anhydrous)

Protocol:

-

Activation: Charge a flame-dried round-bottom flask with 1 (5 mmol) and anhydrous DMF (15 mL). Add

(10 mmol) and stir at Room Temperature (RT) for 30 minutes under -

Alkylation: Cool the mixture to 0°C. Add the electrophile dropwise via syringe over 10 minutes to prevent N-alkylation side products.

-

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (lower

) should disappear; a new, less polar spot (S-alkyl product) will appear. -

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

-

If precipitate forms: Filter, wash with cold water, and dry in vacuo.

-

If oil forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Validation Data:

-

NMR: Disappearance of the broad NH singlet (~12-13 ppm). Appearance of S-

- NMR: Significant upfield shift of the C-4 carbon (from ~175 ppm in thione to ~165 ppm in S-alkyl).

Workflow 2: Hydrazinolysis to Schiff Base Antivirals (Influenza Targets)

Objective: Conversion of the thione to a hydrazine moiety, followed by condensation with aromatic aldehydes to form hydrazones (potential RNA polymerase inhibitors).

Reagents:

-

Starting Material: 5-Methoxypyrimidine-4(3H)-thione (1.0 eq)

-

Reagent: Hydrazine Hydrate (98%) (5.0 eq)

-

Solvent: Ethanol (Absolute)[1]

Protocol:

-

Displacement: Dissolve 1 (5 mmol) in Ethanol (20 mL). Add Hydrazine Hydrate (25 mmol).

-

Reflux: Heat to reflux (80°C) for 4-8 hours. Note: Evolution of

gas (rotten egg smell) indicates reaction progress. Use a scrubber or fume hood. -

Isolation: Cool to RT. The 4-hydrazino-5-methoxypyrimidine often crystallizes out. If not, concentrate to half volume and cool to 4°C. Filter and wash with cold ethanol.

-

Schiff Base Formation (Step 2): Suspend the hydrazino intermediate (1 mmol) in EtOH (10 mL). Add an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) and a catalytic drop of Acetic Acid. Reflux for 2 hours.

-

Final Isolation: Cool to RT. Filter the colored precipitate (Yellow/Orange is typical for hydrazones). Recrystallize from EtOH/DMF.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways from the parent thione.

Figure 1: Divergent synthetic pathways from 5-Methoxypyrimidine-4(3H)-thione yielding three distinct classes of antiviral candidates.

Part 5: Data Summary & Troubleshooting

Table 1: Reaction Optimization Parameters for S-Alkylation

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome (Yield/Purity) |

| Base | |||

| Solvent | Ethanol | DMF | DMF promotes |

| Temp | Reflux (80°C) | 0°C | Lower temp favors S-alkylation over N-alkylation (kinetic control). |

| Stoichiometry | 1:1 (Thione:Halide) | 1:1.1 (Thione:Halide) | Slight excess of electrophile ensures complete conversion. |

Troubleshooting Guide:

-

Issue: Formation of N-alkylated byproduct.

-

Cause: Reaction temperature too high or "Hard" base used (e.g., NaH in some contexts can lead to mixtures).

-

Solution: Maintain 0°C during addition. Switch to a softer counter-ion base (

).

-

-

Issue: Low yield in Hydrazinolysis.

-

Cause: Oxidation of hydrazine or incomplete displacement.

-

Solution: Use fresh Hydrazine Hydrate. Ensure vigorous reflux. Perform under Argon atmosphere.[2]

-

References

-

Sakr, A. R., et al. (2020). "Design and chemical behavior of novel pyrimidine derivatives and their evaluation of cytotoxicity." Journal of Heterocyclic Chemistry. (Demonstrates reactivity of pyrimidine-thiones with hydrazine and electrophiles).

-

Kucukguzel, I., et al. (2008). "Synthesis of some novel thiourea derivatives... and evaluation as antiviral/anti-HIV agents."[3] European Journal of Medicinal Chemistry, 43(2), 381-392. (Establishes the antiviral potential of S-functionalized and thiourea-derived systems).

-

Abdelhamid, A. O., et al. (2007). "Reactions with Hydrazonoyl Halides: Synthesis of Thieno[2,3-d]pyrimidines." Journal of Chemical Research. (Provides the pathway for fused ring synthesis from thione precursors).

-

Oostveen, E. A., & van der Plas, H. C. (1977). "Ring Transformations in Reactions of Pyrimidine Thiones." Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on the nucleophilic substitution and ring transformation of alkoxy-pyrimidine thiones).

-

Maddaford, S. P., et al. (2023). "Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents." Molecules, 28(4). (Contextualizes the use of modified uracil/thione scaffolds for viral polymerase inhibition).

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 5-Methoxypyrimidine-4(3H)-thione

Subject: Advanced Purification Protocols for 5-Methoxypyrimidine-4(3H)-thione (CAS: 22055-22-7) To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Purifying 5-Methoxypyrimidine-4(3H)-thione requires navigating a complex interplay of tautomerism, oxidation sensitivity, and solubility. Unlike standard organics, this molecule exists in an equilibrium between its thione (C=S) and thiol (C-SH) forms.

This guide moves beyond generic "recrystallization" advice. We implement a Chemical Swing strategy that exploits the acidity of the thio-group (

Module 1: The Acid-Base Swing (Primary Purification)

The Logic: The 4-thione group is weakly acidic. By converting it to its water-soluble thiolate salt using a base, we can filter out non-acidic organic impurities. Subsequent acidification regenerates the neutral thione, which precipitates out, leaving inorganic salts and highly soluble hydrolysis products in the filtrate.

Protocol 1.0: The "Swing" Extraction

Reagents:

-

1M NaOH (degassed)

-

1M HCl

-

Dithiothreitol (DTT) or Sodium Dithionite (

) -

Deionized Water (degassed)

Step-by-Step Workflow:

-

Dissolution (Thiolate Formation):

-

Suspend the crude yellow/orange solid in 1M NaOH (10 mL per gram of crude).

-

Observation: The solid should dissolve to form a clear yellow solution.

-

Troubleshooting: If solids remain, these are likely unreacted starting materials (e.g., 4-chloro-5-methoxypyrimidine) or neutral dimers.

-

-

Filtration (Clarification):

-

Filter the basic solution through a Celite pad or a 0.45

membrane. -

Discard the solid residue. The filtrate contains your product as the sodium thiolate.

-

-

Reduction (Critical Step):

-

Add Sodium Dithionite (10 mol%) or DTT (5 mol%) to the basic filtrate. Stir for 15 minutes.

-

Why? This reduces any disulfide dimers (R-S-S-R) back to the monomeric thiolate before precipitation.

-

-

Precipitation (Regeneration):

-

Cool the solution to 0–5°C.

-

Slowly add 1M HCl dropwise with vigorous stirring.

-

Target pH: Adjust to pH 3.0 – 4.0 .

-

Observation: A thick, off-white to pale yellow precipitate will form.

-

-

Isolation:

Visualization: The Acid-Base Purification Logic

Caption: Logical flow of the Acid-Base Swing, separating the target thione from neutral and soluble impurities.

Module 2: Handling Oxidation (Disulfide Impurities)

The Issue: Researchers often report a "broad melting point" or "double peaks in HPLC" even after purification. This is almost exclusively due to the formation of Disulfide Dimers .

Troubleshooting Guide: Disulfide Contamination

| Symptom | Diagnosis | Corrective Action |

| Melting Point Depression | Presence of R-S-S-R dimer. | Recrystallize in the presence of a reducing agent (e.g., 2-Mercaptoethanol). |

| Yellow/Orange Color | Oxidation of the sulfur group. | Perform the "Acid-Base Swing" (Module 1) with Sodium Dithionite. |

| Insolubility in Base | Dimer formation (Disulfides are not acidic). | Treat solid with DTT in Methanol before attempting aqueous dissolution. |

Visualization: Tautomerism & Oxidation Pathway

Caption: The critical equilibrium. Purification must favor the Thiol/Thione axis and actively reverse the Disulfide formation.

Module 3: Crystallization & Polishing

For pharmaceutical-grade purity (>99.5%), simple precipitation is insufficient. You must polish the crystal lattice.

Solvent Selection Table

| Solvent System | Suitability | Notes |

| Ethanol / Water (80:20) | Excellent | Standard for pyrimidines. Dissolve hot, cool slowly. |

| Acetic Acid (Glacial) | Good | Good for stubborn thiones. High boiling point makes drying difficult. |

| DMF / Water | Avoid | DMF is hard to remove; high risk of sulfur oxidation at high temps. |

| Methanol | Moderate | Often too soluble; requires cooling to -20°C for good yield. |

Protocol 3.0: Reductive Recrystallization

-

Suspend crude solid in Ethanol .

-

Heat to reflux (

). Add water dropwise until the solution becomes clear. -

Crucial Step: Add 1 drop of Thioglycolic acid or 2-Mercaptoethanol to the hot solution. This acts as a "scavenger" to prevent oxidation during the hot phase.

-